Sodium ethyl sulfate monohydrate

Description

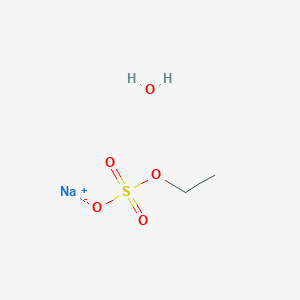

Sodium ethyl sulfate monohydrate (hypothetical structure: C2H5SO4Na·H2O) is a sodium salt of ethyl sulfate with a monohydrate crystalline form. Ethyl sulfate derivatives are often utilized in organic synthesis, catalysis, and specialized industrial applications due to their ionic and surfactant-like characteristics. The monohydrate form likely enhances stability and solubility in aqueous systems compared to anhydrous forms .

Properties

CAS No. |

6106-02-1 |

|---|---|

Molecular Formula |

C2H7NaO5S |

Molecular Weight |

166.13 g/mol |

IUPAC Name |

sodium;ethyl sulfate;hydrate |

InChI |

InChI=1S/C2H6O4S.Na.H2O/c1-2-6-7(3,4)5;;/h2H2,1H3,(H,3,4,5);;1H2/q;+1;/p-1 |

InChI Key |

PYUOPTRTUJQSKV-UHFFFAOYSA-M |

Canonical SMILES |

CCOS(=O)(=O)[O-].O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium ethyl sulfate monohydrate can be synthesized through the reaction of ethanol with sulfuric acid, followed by neutralization with sodium hydroxide. The reaction is typically carried out under controlled temperature conditions to prevent the formation of by-products. The general reaction is as follows: [ \text{C}_2\text{H}_5\text{OH} + \text{H}_2\text{SO}_4 \rightarrow \text{C}_2\text{H}_5\text{OSO}_3\text{H} ] [ \text{C}_2\text{H}_5\text{OSO}_3\text{H} + \text{NaOH} \rightarrow \text{C}_2\text{H}_5\text{OSO}_3\text{Na} + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where ethanol and sulfuric acid are mixed under controlled conditions. The resulting ethyl sulfate is then neutralized with sodium hydroxide to produce the final product. The process may also involve purification steps to remove impurities and ensure the quality of the compound .

Chemical Reactions Analysis

Types of Reactions: Sodium ethyl sulfate monohydrate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, it can hydrolyze to produce ethanol and sodium sulfate.

Substitution Reactions: It can participate in nucleophilic substitution reactions where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Water and heat.

Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products Formed:

Hydrolysis: Ethanol and sodium sulfate.

Substitution: Various ethyl-substituted compounds depending on the nucleophile used

Scientific Research Applications

Industrial Applications

Sodium ethyl sulfate monohydrate finds extensive use in several industrial processes due to its surfactant properties. Below are key applications:

Surfactant and Detergent

This compound acts as an effective surfactant in various cleaning products, including:

- Household Detergents : It enhances the cleaning efficiency by reducing surface tension, allowing better penetration into fabrics and surfaces.

- Industrial Cleaners : Used in formulations for cleaning metals and machinery, it aids in emulsifying oils and greases.

Textile Industry

In textile processing, this compound serves multiple purposes:

- Wetting Agent : It is utilized to improve dye uptake by textiles, ensuring even coloration.

- Mercerizing Agent : Enhances the luster and strength of cotton fibers by increasing their affinity for dyes.

Pharmaceuticals and Cosmetics

The compound is also employed in the formulation of various pharmaceutical and cosmetic products:

- Emulsifier : It helps stabilize emulsions in creams and lotions, improving texture and application.

- Foaming Agent : Used in shampoos and body washes to produce stable foam.

Research Applications

Recent studies have highlighted the significance of this compound in scientific research:

Aerosol Research

Research has investigated the hygroscopic properties of this compound, particularly its role in atmospheric chemistry as an organosulfate aerosol component. This involves studying its behavior in aqueous solutions to understand its impact on climate and air quality .

Biomarker Studies

Sodium ethyl sulfate is recognized as a metabolite of ethanol, serving as a biomarker for alcohol consumption. Its detection is crucial for studies related to alcohol metabolism and abstinence measures .

Case Study 1: Textile Dyeing Efficiency

A study demonstrated that adding this compound significantly improved dye uptake in cotton fabrics compared to traditional methods. The results indicated enhanced color fastness and uniformity across treated fabrics.

Case Study 2: Cleaning Efficacy

An evaluation of industrial cleaning agents containing this compound showed superior performance in emulsifying oils compared to formulations lacking this compound. The study concluded that its inclusion led to reduced cleaning times and improved results on metal surfaces.

Mechanism of Action

The mechanism of action of sodium ethyl sulfate monohydrate involves its dissociation in water to release sodium ions and ethyl sulfate ions. The ethyl sulfate ion can undergo further reactions depending on the environment. In biological systems, it is metabolized to ethanol and sulfate, which are then further processed by the body. The compound’s effects are primarily due to its ability to participate in various chemical reactions and its role as an intermediate in metabolic pathways .

Comparison with Similar Compounds

Structural and Compositional Differences

- Sodium Ethyl Sulfate Monohydrate: Hypothesized to contain an ethyl group (C2H5) bonded to a sulfate moiety, with sodium as the counterion and one water molecule in the crystal lattice.

- Sodium Hydrogen Sulfate Monohydrate (NaHSO4·H2O): Features a hydrogen sulfate ion (HSO4<sup>−</sup>) with a sodium counterion. Highly acidic (pH ~1) and corrosive, used as a laboratory reagent .

- Sodium Sulfate Decahydrate (Na2SO4·10H2O) : Contains two sodium ions per sulfate ion and ten water molecules. Neutral pH, high solubility in water, but prone to crystallization at low temperatures .

- Sodium Bisulfate Monohydrate (NaHSO4·H2O): Structurally similar to sodium hydrogen sulfate monohydrate, acting as a catalyst in esterification reactions (e.g., ethyl lactate synthesis) .

Physicochemical Properties

*Hypothetical data inferred from analogous compounds.

Research Findings and Key Differences

- Catalytic Efficiency: Sodium bisulfate monohydrate achieves ~90% yield in ethyl lactate synthesis under mild conditions, surpassing stannous chloride and ionic liquids . In contrast, sodium hydrogen sulfate monohydrate is preferred in acidic hydrolysis due to its strong protonation capability .

- Stability : Sodium sulfate decahydrate’s stability in aqueous solutions is temperature-dependent, limiting its use in controlled drug delivery . Sodium ethyl sulfate derivatives, however, demonstrate enhanced stability in ionic liquid matrices .

- Environmental Impact: Sodium bisulfate monohydrate is favored in “green chemistry” for its biodegradability, whereas sodium hydrogen sulfate monohydrate requires stringent disposal protocols due to corrosivity .

Q & A

Q. What are the established methods for synthesizing sodium ethyl sulfate monohydrate in laboratory settings?

The synthesis typically involves refluxing ethanol with concentrated sulfuric acid, followed by neutralization with calcium carbonate to form calcium ethyl sulfate. Excess sulfuric acid precipitates as calcium sulfate, and the filtrate is treated with sodium carbonate to yield sodium ethyl sulfate. Crystallization under controlled evaporation produces the monohydrate form. Key challenges include minimizing hydrolysis during concentration and avoiding sodium carbonate contamination .

Q. What characterization techniques are essential for confirming the identity and purity of this compound?

- Melting point analysis : The monohydrate form melts sharply at 86°C, a critical identifier .

- Elemental analysis : Quantifies C, H, S, and Na content to confirm stoichiometry.

- Spectroscopy : FT-IR for sulfate group identification (~1200 cm⁻¹ S=O stretch) and NMR for ethyl group confirmation.

- X-ray crystallography : SHELX software (e.g., SHELXL) can refine crystal structures to verify monohydrate formation and lattice parameters .

Q. What are the critical safety considerations when handling this compound in laboratory environments?

- Use PPE (gloves, goggles) to prevent eye/skin contact, as sulfates may cause irritation (refer to analogous MSDS for sodium hydrogen sulfate monohydrate) .

- Ensure adequate ventilation to avoid dust inhalation.

- Store in airtight containers to prevent deliquescence or hydrolysis .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize by-products like sodium carbonate contamination?

- Neutralization control : Precisely titrate sodium carbonate to avoid excess.

- Recrystallization : Use ethanol-water mixtures for multiple recrystallizations to remove soluble impurities.

- Drying agents : Replace calcium carbonate with anhydrous sodium sulfate during post-reaction workup to reduce carbonate introduction .

Q. What analytical approaches are recommended for resolving discrepancies in melting point or solubility data reported for this compound?

- Differential Scanning Calorimetry (DSC) : Provides precise melting point determination and detects polymorphic transitions.

- Karl Fischer titration : Quantifies water content to distinguish monohydrate from anhydrous forms.

- Solubility profiling : Compare solubility in ethyl acetate vs. water to identify hydrate stability under varying conditions .

Q. How does the monohydrate form of sodium ethyl sulfate influence its reactivity compared to anhydrous forms in organic synthesis?

The water of crystallization may act as a proton source in acid-catalyzed reactions, altering reaction kinetics. For example, in esterification, the monohydrate could compete with free water, requiring strict drying protocols. Stability studies under thermal or humidity stress are critical to assess decomposition pathways .

Q. What computational chemistry methods are suitable for modeling the crystal structure of this compound?

- Density Functional Theory (DFT) : Predicts electronic structure and hydrogen-bonding networks.

- Molecular dynamics simulations : Analyze hydrate stability under thermal stress.

- SHELX suite : Refine experimental crystallographic data to resolve atomic positions and occupancy ratios .

Q. What experimental design considerations are crucial for long-term stability studies of this compound under various storage conditions?

- Accelerated aging : Expose samples to 40°C/75% RH for 6 months to simulate degradation.

- Periodic analysis : Monitor via XRD (to detect phase changes) and HPLC (to track sulfate hydrolysis by-products).

- Container compatibility : Test polymer vs. glass storage to assess moisture permeability effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.